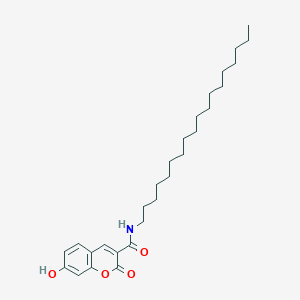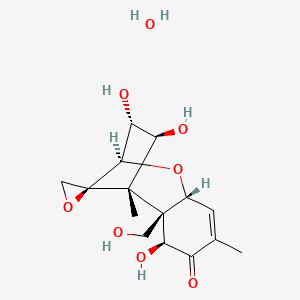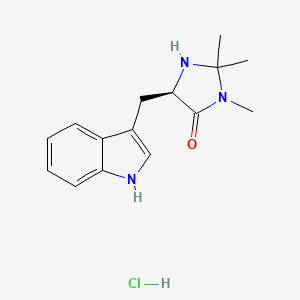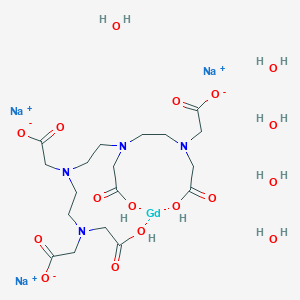
4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl 3-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C23H18Br2N2O4 This compound is notable for its unique structure, which includes multiple functional groups such as bromophenoxy, propanoyl, carbohydrazonoyl, and bromobenzoate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl 3-bromobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of 4-Bromophenoxypropanoic Acid: : This step involves the reaction of 4-bromophenol with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Carbohydrazonoyl Derivative Formation: : The 4-bromophenoxypropanoic acid is then reacted with hydrazine hydrate to form the carbohydrazonoyl derivative. This reaction is usually performed under reflux conditions in ethanol.
-
Coupling with 3-Bromobenzoic Acid: : The final step involves coupling the carbohydrazonoyl derivative with 3-bromobenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and carbohydrazonoyl moieties. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can target the carbonyl groups within the propanoyl and carbohydrazonoyl moieties. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
-
Substitution: : The bromine atoms in the bromophenoxy and bromobenzoate groups can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in ether.
Substitution: NaOMe in methanol; KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl 3-bromobenzoate is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its brominated aromatic rings are particularly useful in halogen bonding studies, which are important in drug design and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The bromophenoxy and bromobenzoate groups can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The carbohydrazonoyl moiety can form hydrogen bonds, further stabilizing the compound’s interaction with its targets. These interactions can modulate biological pathways, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
- 4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
Uniqueness
Compared to similar compounds, 4-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)-2-meo-phenyl 3-bromobenzoate is unique due to its specific combination of functional groups. The presence of both bromophenoxy and bromobenzoate moieties enhances its reactivity and potential for diverse chemical modifications. Additionally, the carbohydrazonoyl group provides unique hydrogen bonding capabilities, making it a versatile compound for various scientific applications.
特性
CAS番号 |
477728-71-5 |
|---|---|
分子式 |
C24H20Br2N2O5 |
分子量 |
576.2 g/mol |
IUPAC名 |
[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H20Br2N2O5/c1-15(32-20-9-7-18(25)8-10-20)23(29)28-27-14-16-6-11-21(22(12-16)31-2)33-24(30)17-4-3-5-19(26)13-17/h3-15H,1-2H3,(H,28,29)/b27-14+ |
InChIキー |
YDELILXVOAVLRH-MZJWZYIUSA-N |
異性体SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)Br |
正規SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)









